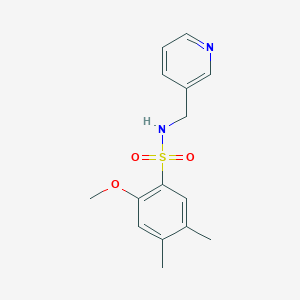
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a tool for investigating the function of certain proteins and enzymes in the body. In
Mecanismo De Acción
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of certain proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of protein kinases and certain enzymes involved in lipid biosynthesis. By inhibiting these enzymes, this compound can alter cellular signaling pathways and metabolic processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Specifically, it has been shown to alter the expression of certain genes involved in cellular signaling and metabolic processes. This compound has also been shown to inhibit the growth and proliferation of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. Because it selectively inhibits the activity of these targets, it can be used to investigate their specific roles in cellular processes. However, one limitation of using this compound is its potential for off-target effects. Because it can interact with other proteins and enzymes in the body, it is important to carefully control for these effects in lab experiments.
Direcciones Futuras
There are a number of future directions for research involving 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of protein kinases and other cellular targets. Additionally, researchers are interested in investigating the potential therapeutic applications of this compound for the treatment of certain diseases, such as cancer and metabolic disorders. Finally, there is ongoing research into the potential off-target effects of this compound and how these effects can be minimized in lab experiments.
Métodos De Síntesis
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-pyridinemethanol with 2,4-dimethylphenol to form 2-hydroxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. This intermediate product is then reacted with methanesulfonyl chloride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research as a tool for investigating the function of certain proteins and enzymes in the body. Specifically, it has been used to study the role of protein kinases in cellular signaling pathways. This compound has also been used to investigate the function of certain enzymes involved in the biosynthesis of lipids and other cellular components.
Propiedades
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-7-14(20-3)15(8-12(11)2)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMAHNAJRMMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
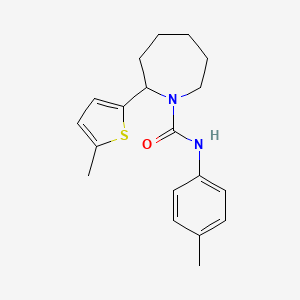
![ethyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5081132.png)
amino]benzamide](/img/structure/B5081143.png)
![3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)
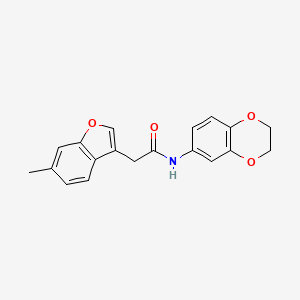
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5081177.png)
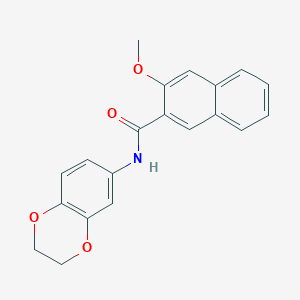
![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)
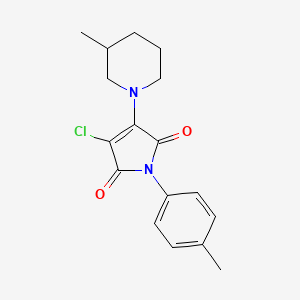
![1-(3,5-dimethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081212.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
